(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
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Overview
Description
(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a bromine atom, and a hydrazide functional group
Mechanism of Action
Target of Action
It’s known that furan derivatives have been widely used in the synthesis of various pharmaceuticals . They have shown potential in the treatment of various diseases, including viral infections, parasitic diseases, malaria, cancer, and tumors .
Mode of Action
They can also bind to receptors, altering their function and leading to changes in cellular activity .
Biochemical Pathways
For instance, they can affect the synthesis of proteins, the regulation of gene expression, and the metabolism of other compounds .
Pharmacokinetics
Furan derivatives are generally known for their good bioavailability due to their ability to form stable complexes with biological targets .
Result of Action
Furan derivatives have been reported to exhibit various biological activities, including antiviral, antiparasitic, antimalarial, anticancer, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The
Properties
IUPAC Name |
5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZIALXQYYFQZ-VGOFMYFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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